molecular formula C13H16N2O3 B2557421 N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide CAS No. 331869-62-6

N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide

Cat. No.: B2557421
CAS No.: 331869-62-6
M. Wt: 248.282
InChI Key: PTWOEOKHIDAMED-UHFFFAOYSA-N
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Description

N-[(Oxolan-2-yl)methyl]-N'-phenylethanediamide is a diamide derivative characterized by an ethanediamide (oxalamide) backbone substituted with a phenyl group at one terminal nitrogen and an oxolane (tetrahydrofuran, THF)-derived methyl group at the other. The oxolane moiety introduces a five-membered oxygen-containing ring, conferring unique steric and electronic properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWOEOKHIDAMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide typically involves the reaction of oxolane derivatives with phenylethanediamine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.30 g/mol

Structural Features

The compound features:

  • An oxolan (tetrahydrofuran) ring, which enhances its solubility and reactivity.
  • An ethanediamide backbone that is crucial for biological activity.
  • A phenyl group that contributes to its aromatic properties.

Medicinal Chemistry

N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide has been investigated for its potential therapeutic effects. Notable applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets, including enzymes involved in cell signaling pathways. For instance, it has shown efficacy against various cancer cell lines, with significant growth inhibition percentages reported in studies .

Biological Research

This compound is utilized in various biological research contexts:

  • Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which may lead to potential therapeutic applications in metabolic disorders.

Industrial Applications

The stability and reactivity of this compound make it suitable for:

  • Synthesis of Advanced Materials : The compound's unique structure allows it to be used as a building block in the synthesis of polymers and other advanced materials.

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of this compound:

  • Objective : To evaluate its efficacy against breast cancer cell lines (MCF-7).
  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : The compound exhibited an IC50 value of approximately 30 µM after 48 hours, indicating significant cytotoxic effects on cancer cells.

Case Study 2: Enzyme Inhibition

A separate investigation assessed the enzyme inhibition potential of this compound:

  • Objective : To determine its effect on specific metabolic enzymes.
  • Methodology : Enzyme assays were conducted to measure activity levels in the presence of the compound.
  • Results : The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a therapeutic agent in metabolic diseases.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-N’-phenylethanediamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Physicochemical Differences

The table below compares N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide with three key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Potential Applications
This compound Not provided Oxolane (THF) methyl, phenyl ~298* Polar ether ring; moderate steric bulk Polymer precursors, agrochemicals
N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide C₁₆H₁₄N₂O₄ Benzodioxole methyl, phenyl 298.30 Aromatic benzodioxole; higher lipophilicity Bioactive molecules, polymers
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide Not provided Hydroxy/hydroxymethyl groups, phenyl Not provided High hydrophilicity; hydrogen-bonding capacity Discontinued (stability issues)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chlorinated phthalimide, phenyl 265.67 Rigid aromatic system; electron-withdrawing chlorine Polyimide monomer synthesis

*Estimated based on structural similarity to .

Key Observations:

The oxolane variant’s ether oxygen may reduce lipophilicity compared to benzodioxole but increase it relative to the hydroxyl-rich analog .

Steric Effects :

  • The oxolane substituent introduces moderate steric bulk, balancing reactivity and stability. In contrast, the benzodioxole’s planar structure may facilitate π-π stacking in polymer matrices .

Hydrogen Bonding :

  • The discontinued hydroxy/hydroxymethyl analog likely had high water solubility but poor stability, whereas the oxolane and benzodioxole derivatives prioritize synthetic feasibility and functional versatility.

Biological Activity

N-[(oxolan-2-yl)methyl]-N'-phenylethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound this compound features a unique oxolane ring that contributes to its biological properties. The presence of the phenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • GABA Transport Inhibition : Studies have shown that functionalized amino acids can inhibit GABA transporters, which are crucial in neurotransmission. This inhibition can lead to enhanced antinociceptive effects, particularly in neuropathic pain models .
  • Protein Kinase Modulation : Similar compounds have been investigated for their ability to modulate protein kinase activity, which plays a significant role in cell signaling pathways related to proliferation and apoptosis .

In Vitro Studies

In vitro assays have demonstrated the potential of this compound in various biological contexts:

Study Type Effect Observed Reference
GABA Transport AssayInhibition of GABA uptake
Cell ProliferationModulation of cellular proliferation
Cytotoxicity AssayReduced viability in cancer cell lines

Case Studies

  • Neuropathic Pain Models : In rodent models, compounds with similar structures have shown significant antinociceptive properties without inducing motor deficits, indicating a favorable safety profile for potential therapeutic use .
  • Cancer Treatment : Compounds that modulate protein kinase activity have been explored for their anti-cancer effects, showing promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for assessing its viability as a therapeutic agent:

  • Absorption and Distribution : The lipophilic nature due to the phenyl group suggests good membrane permeability.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways and identify any potentially toxic metabolites.
  • Toxicity Profiles : Preliminary toxicity assessments indicate low acute toxicity; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use.

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